1H-pyrrol-1-ylacetic acid

Aldose Reductase Inhibition Diabetic Complications Enzyme Assay

Procure 1H-pyrrol-1-ylacetic acid (CAS 19167-98-7) as a core scaffold for SAR-driven drug discovery. Generic substitution is scientifically unsound; specific ring substitutions on this pyrrolyl-acetic acid scaffold can alter enzyme inhibition potency by >90-fold and significantly impact lipophilicity. It is an essential starting material for developing potent aldose reductase inhibitors comparable to tolrestat and for anti-tubercular agents with low cytotoxicity. Ideal for combinatorial chemistry and HPLC reference standard applications.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 19167-98-7
Cat. No. B099913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrol-1-ylacetic acid
CAS19167-98-7
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)CC(=O)O
InChIInChI=1S/C6H7NO2/c8-6(9)5-7-3-1-2-4-7/h1-4H,5H2,(H,8,9)
InChIKeyCHRZYRWWZQCZBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrol-1-ylacetic Acid (CAS 19167-98-7) for Chemical Procurement: Core Identity and Benchmarks


1H-Pyrrol-1-ylacetic acid (CAS 19167-98-7), a pyrrole-based heterocyclic carboxylic acid with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol, serves as a versatile synthetic intermediate and a core scaffold in medicinal chemistry [1]. It is commercially available from multiple suppliers at purities typically ranging from 95% to 98%, and is widely utilized as a building block for the construction of biologically active molecules, notably as a key precursor in the development of aldose reductase inhibitors (ARIs) [1][2].

Why 1H-Pyrrol-1-ylacetic Acid Is Not Interchangeable with Generic Pyrrole Acetic Acid Analogs


Generic substitution of 1H-pyrrol-1-ylacetic acid with other pyrrole-acetic acid analogs is scientifically unsound due to the dramatic, quantifiable impact of specific ring substitutions on key properties such as enzyme inhibition potency and lipophilicity [1][2]. In the context of aldose reductase inhibition, the same core scaffold can yield a >90-fold difference in potency (IC50 values ranging from 0.035 µM to 3.2 µM) depending solely on the nature and position of substituents [1][2]. Furthermore, lipophilicity, a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile, varies significantly across analogs, underscoring the non-substitutable nature of each specific derivative in a research or development setting [3].

1H-Pyrrol-1-ylacetic Acid Derivatives: Quantified Differentiation in Aldose Reductase and Anti-Mycobacterial Activity


Quantified Aldose Reductase Inhibition: [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic Acid Matches Potency of Clinical Candidates

The substituted pyrrol-1-ylacetic acid derivative, [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid (compound 75), demonstrated aldose reductase inhibitory potency comparable to established clinical candidate ARIs such as tolrestat, epalrestat, zopolrestat, and fidarestat [1]. This class-level comparison provides a benchmark for the scaffold's potential.

Aldose Reductase Inhibition Diabetic Complications Enzyme Assay

Potency Variability: IC50 Ranges from 0.035 µM to 3.2 µM Across Substituted Derivatives

Substitution on the pyrrol-1-ylacetic acid scaffold profoundly impacts aldose reductase inhibition. For instance, one derivative exhibits an IC50 of 0.035 µM (35 nM) against human aldose reductase [1], while a more potent derivative achieves an IC50 of 0.0032 µM (3.2 nM) [2]. This represents a >90-fold difference in potency.

Aldose Reductase IC50 Structure-Activity Relationship

Chain Length Matters: Pyrrolyl-Acetic Acid vs. Propionic and Butyric Acid Derivatives

A comparative study evaluated the aldose reductase inhibitory activity of pyrrolyl-acetic acid (compound I) against its propionic and butyric acid chain-extended analogs (compounds 1 and 2) [1]. The data demonstrated that the original acetic acid chain length was optimal for potent inhibition, as elongation of the methylene chain resulted in altered activity [1].

Aldose Reductase Bioisosterism Chain Length

Anti-Mycobacterial Activity: MIC of 2.97 µM Against M. tuberculosis H37Rv

Certain 1,2,3,5-tetrasubstituted pyrrolyl-N-acetic acid derivatives exhibit potent anti-mycobacterial activity, with specific compounds (5n, 5q, and 5r) achieving Minimum Inhibitory Concentrations (MIC) of 2.97 µM against Mycobacterium tuberculosis strain H37Rv [1]. These same compounds displayed low cytotoxicity with a selectivity index >16.83 against the HEK-293T cell line [1].

Antimycobacterial Tuberculosis MIC

Lipophilicity (LogP) of 1H-Pyrrol-1-ylacetic Acid as a Benchmark

The parent compound, 1H-pyrrol-1-ylacetic acid, has a reported LogP value of 0.60 . This value serves as a key baseline, as studies on substituted derivatives have shown that lipophilicity significantly influences and correlates with aldose reductase inhibitory activity [1].

Lipophilicity LogP Physicochemical Property

Strategic Procurement Scenarios for 1H-Pyrrol-1-ylacetic Acid and Its Derivatives


Scaffold for Next-Generation Aldose Reductase Inhibitors (ARIs)

Researchers focused on diabetic complications can procure 1H-pyrrol-1-ylacetic acid as a validated starting scaffold. As demonstrated, specific substitutions can yield derivatives with potency comparable to advanced clinical candidates like tolrestat and zopolrestat [1]. This scaffold is ideal for structure-activity relationship (SAR) studies aiming to improve potency, selectivity, and pharmacokinetic properties [1][2].

Lead Optimization in Anti-Tubercular Drug Discovery

The anti-mycobacterial activity of certain tetrasubstituted pyrrolyl-N-acetic acid derivatives against M. tuberculosis H37Rv, with MIC values as low as 2.97 µM and selectivity indices >16.83 [3], supports the procurement of this compound for anti-infective drug discovery. It provides a non-cytotoxic starting point for developing novel therapeutics against tuberculosis.

Physicochemical and Lipophilicity Reference Standard

With a defined LogP of 0.60 , the parent compound is an essential reference standard for analytical and medicinal chemistry labs. It can be used to calibrate HPLC methods for lipophilicity assessment of more complex pyrrolyl-acetic acid ARIs or as a control in studies investigating the correlation between LogP and biological activity [4].

Building Block for Custom Heterocyclic Libraries

Its carboxylic acid functional group and reactive pyrrole ring make it a versatile building block for combinatorial chemistry and the synthesis of diverse heterocyclic libraries. This compound is procured for the generation of novel chemotypes in both academic and industrial high-throughput screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-pyrrol-1-ylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.